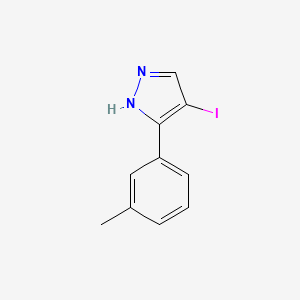

4-Iodo-3-(m-tolyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9IN2 |

|---|---|

Molekulargewicht |

284.10 g/mol |

IUPAC-Name |

4-iodo-5-(3-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9IN2/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |

InChI-Schlüssel |

ZIAZFAWFXNWTPT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=C(C=NN2)I |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization of 4 Iodo 3 M Tolyl 1h Pyrazole

Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position is the most reactive site for many chemical transformations, particularly for transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C4-iodo group of pyrazoles is an excellent coupling partner in these reactions.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While direct studies on 4-Iodo-3-(m-tolyl)-1H-pyrazole are not extensively detailed, the reactivity of similar 4-iodopyrazole (B32481) derivatives provides significant insight. For instance, 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles have been successfully employed as substrates in Suzuki-Miyaura reactions to synthesize various 4-aryl-3-(trifluoromethyl)-1H-pyrazoles. nih.govresearchgate.net These reactions demonstrate the utility of the 4-iodo-pyrazole moiety as a versatile building block. nih.govresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of a 4-iodopyrazole is as follows:

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 4-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 85 |

| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 4-(4-Methoxyphenyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 88 |

The Sonogashira coupling reaction is a method for forming C-C bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. nih.govsemanticscholar.orgresearchgate.net This reaction has been successfully applied to 4-iodopyrazole derivatives to introduce alkynyl substituents at the C4 position. nih.govresearchgate.net For example, the coupling of 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles with terminal alkynes provides a direct route to 4-alkynyl-3-(trifluoromethyl)-1H-pyrazoles. nih.govresearchgate.net

The general reaction for the Sonogashira coupling of a 4-iodopyrazole is depicted below:

General Reaction Scheme for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 92 |

| 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-((Trimethylsilyl)ethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 95 |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. clockss.org The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 1-protected-4-alkenyl-1H-pyrazoles. clockss.org The choice of ligand and protecting group is crucial for the success of this transformation. clockss.org

A representative scheme for the Heck reaction of a 4-iodopyrazole is shown here:

General Reaction Scheme for Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95 |

| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | (E)-4-(2-phenylvinyl)-1-trityl-1H-pyrazole | 44 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, which allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been investigated for 4-halopyrazoles, including 4-iodo derivatives. researchgate.netnih.gov The choice of catalyst system, specifically the palladium source and the ligand, is critical for achieving high yields. researchgate.netnih.gov Copper-catalyzed amination has also been shown to be effective, particularly for coupling with alkylamines possessing β-hydrogens. researchgate.netnih.gov

The general transformation for the Buchwald-Hartwig amination of a 4-iodopyrazole is as follows:

General Reaction Scheme for Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| 4-Iodo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole |

| 4-Iodo-1-trityl-1H-pyrazole | Aniline | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | N-phenyl-1-trityl-1H-pyrazol-4-amine |

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. wikipedia.org This reaction proceeds rapidly, especially with aryl iodides, and often occurs at low temperatures. harvard.edu The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The general two-step process of halogen-metal exchange followed by electrophilic quench is illustrated below:

General Reaction Scheme for Halogen-Metal Exchange

| Substrate | Reagent | Electrophile | Product |

| 4-Iodopyrazole derivative | n-BuLi | DMF | 1H-Pyrazole-4-carbaldehyde derivative |

| 4-Iodopyrazole derivative | n-BuLi | CO₂ | 1H-Pyrazole-4-carboxylic acid derivative |

Nucleophilic Aromatic Substitution (SNAr) at C4

The carbon-iodine bond at the C4 position of this compound is a key site for functionalization through nucleophilic aromatic substitution (SNAr) reactions. Although the pyrazole (B372694) ring is generally considered electron-rich, making uncatalyzed SNAr challenging, the presence of the halogen allows for various metal-catalyzed cross-coupling reactions, which proceed via a mechanism related to SNAr. tandfonline.com Such transformations are rare for five-membered heterocyclic rings unless an electron-withdrawing group is present to activate the ring. tandfonline.com

However, copper-catalyzed coupling reactions provide an effective pathway for the substitution of the iodine atom. For instance, studies on similar 4-iodopyrazoles have demonstrated successful coupling with alcohols to form C-O bonds. These reactions typically employ a copper(I) iodide (CuI) catalyst in the presence of a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and are conducted at elevated temperatures. nih.gov This methodology allows for the introduction of various alkoxy groups at the C4 position, significantly diversifying the molecular structure.

The following interactive table summarizes representative conditions for the copper-catalyzed coupling of 4-iodopyrazoles with alcohols, which can be considered analogous to the potential reactivity of this compound.

| Reactant (Alcohol) | Catalyst/Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 | 66 | nih.gov |

| Cyclohexanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 | 55 | nih.gov |

| Allyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | 130 | 51 | nih.gov |

Reactivity of the Pyrazole Heterocycle

Electrophilic Substitution Reactions on the Pyrazole Ring (excluding C4 due to iodine)

The pyrazole ring is aromatic and undergoes electrophilic substitution reactions. pharmajournal.net In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. chemicalbook.comglobalresearchonline.net Since this position is occupied by an iodine atom in this compound, electrophilic substitution will be directed to other positions on the ring, primarily the C5 position.

The proton at the C5 position is the most acidic carbon-bound proton on the pyrazole ring. encyclopedia.pubmdpi.com This allows for regioselective functionalization at this site through a deprotonation-electrophilic quench sequence. Treatment with a strong base, such as n-butyllithium (n-BuLi), generates a pyrazolide anion which can then react with a variety of electrophiles. For example, studies on 1-aryl-3-CF3-pyrazoles have shown that this strategy can be used to exclusively introduce an iodine atom at the C5 position. rsc.orgresearchgate.net This indicates that other electrophiles, such as alkyl halides or carbonyl compounds, could potentially be introduced at the C5 position of this compound following deprotonation.

Common electrophilic substitution reactions for pyrazoles, which would be expected to occur at the C5 position for the title compound (after deprotonation if necessary), are listed below.

| Reaction | Reagents | Electrophile | Typical Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 5-Nitropyrazole derivative | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-5-sulfonic acid derivative | scribd.com |

| Halogenation (Iodination) | 1. n-BuLi 2. I₂ | I⁺ (formally) | 4,5-Diiodopyrazole derivative | rsc.orgresearchgate.net |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-5-carbaldehyde derivative | scribd.com |

Acid-Base Properties and their Influence on Reactivity

Pyrazoles exhibit both weak acidic and weak basic properties. encyclopedia.pubmdpi.com The pyridine-like nitrogen atom (N2) is basic and can be protonated by strong acids to form a pyrazolium (B1228807) cation. pharmajournal.netchemicalbook.com This protonation deactivates the ring towards electrophilic attack due to the positive charge but may facilitate nucleophilic addition. pharmajournal.netchemicalbook.com

The pyrrole-like nitrogen atom (N1) bears a proton that is weakly acidic and can be removed by a base to form a pyrazolate anion. chemicalbook.comnih.gov The formation of this anion significantly increases the nucleophilicity of the ring system and enhances its reactivity towards electrophiles. chemicalbook.com This property is often exploited for N-alkylation or N-acylation reactions. The regioselectivity of these reactions can be influenced by the nature of the substituents on the pyrazole ring. nih.gov For this compound, deprotonation would generate an anion that can readily react with various electrophiles at the N1 position.

Reactivity of the m-Tolyl Substituent

Reactions on the Methyl Group (e.g., oxidation, halogenation)

The methyl group of the m-tolyl substituent offers another site for chemical modification. While the methyl group on a benzene (B151609) ring is generally unreactive, its reactivity can be enhanced. Analogous to the functionalization of methyl groups on other heterocyclic compounds like picolines, the methyl group of the m-tolyl substituent can be deprotonated using a strong base to form a benzylic carbanion. nih.gov This nucleophilic species can then react with various electrophiles.

For example, this carbanion can be trapped with electrophilic halogenating agents to introduce a halogen atom (bromination or chlorination). Furthermore, oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. These transformations would yield pyrazole derivatives with modified peripheral functionality, further expanding the synthetic utility of the core structure.

Electrophilic Aromatic Substitution on the Tolyl Ring

The tolyl group in this compound is an activated aromatic system, susceptible to electrophilic attack. The pyrazole ring, connected at the meta position of the toluene, acts as a deactivating group with respect to electrophilic substitution on the tolyl ring due to its electron-withdrawing nature. However, the methyl group of the tolyl moiety is an activating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of electrophilic aromatic substitution reactions.

Limited specific research has been published on the electrophilic aromatic substitution directly on the tolyl ring of this compound. However, studies on related 3-aryl-pyrazole systems provide insights into the expected reactivity. For instance, in the case of 1-aryl-3-CF3-pyrazoles, electrophilic attack on a substituted aryl ring has been observed as a side reaction during the iodination of the pyrazole ring, indicating that the aryl substituent is reactive under certain conditions. nih.gov

Further research is required to fully elucidate the scope and regioselectivity of electrophilic aromatic substitution on the tolyl ring of this compound. The following table outlines the potential outcomes based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents and Conditions | Potential Products | Expected Regioselectivity |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 4-Iodo-3-(nitro-m-tolyl)-1H-pyrazole isomers | Substitution is expected to be directed by the methyl group to the ortho and para positions, with potential for multiple nitration products under harsh conditions. |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 4-Iodo-3-(halo-m-tolyl)-1H-pyrazole isomers | Halogenation will likely occur at the positions activated by the methyl group. |

| Sulfonation | Fuming H2SO4 | 4-Iodo-3-(sulfo-m-tolyl)-1H-pyrazole isomers | The sulfonic acid group will be introduced at the sterically accessible and electronically favorable positions on the tolyl ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 4-Iodo-3-(acyl-m-tolyl)-1H-pyrazole isomers | Acylation is anticipated to take place at the positions ortho and para to the methyl group, with a preference for the less sterically hindered para position. |

Intermolecular and Intramolecular Transformations

The presence of the iodine atom at the C4 position of the pyrazole ring and the m-tolyl group opens avenues for various intermolecular and intramolecular transformations, often catalyzed by transition metals. These reactions are valuable for the synthesis of more complex heterocyclic structures.

Intermolecular Reactions:

The iodo-substituent is a key functional group for participating in cross-coupling reactions. While specific examples for this compound are not extensively documented, the reactivity of other 4-iodopyrazoles in coupling reactions is well-established. For instance, 4-iodopyrazoles have been successfully employed in copper-catalyzed coupling reactions with alcohols. nih.gov Similarly, Suzuki-Miyaura and Sonogashira cross-coupling reactions are common for aryl halides, suggesting that the iodo-substituent in this compound can be used to introduce new aryl or alkynyl groups at the 4-position of the pyrazole ring. nih.gov

Intramolecular Transformations:

The strategic positioning of the iodo and m-tolyl groups can facilitate intramolecular cyclization reactions to form fused heterocyclic systems. For instance, rhodium-catalyzed C-H activation of aryl-substituted pyrazoles has been shown to lead to intramolecular cyclization, forming pyrazolo[5,1-a]isoindoles. While this has been demonstrated on related systems, it suggests a potential pathway for the derivatization of this compound, where a substituent on the tolyl ring could participate in a cyclization event with the pyrazole core, potentially after a metal-halogen exchange at the iodo position.

The following table summarizes potential intermolecular and intramolecular transformations for this compound based on known reactivity of similar compounds.

| Transformation Type | Reaction | Catalyst/Reagents | Potential Product Class |

|---|---|---|---|

| Intermolecular | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid/ester | 4-Aryl-3-(m-tolyl)-1H-pyrazoles |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | 4-Alkynyl-3-(m-tolyl)-1H-pyrazoles | |

| Intramolecular | C-H Activation/Cyclization | Rh or other transition metal catalysts | Fused pyrazole-containing polycyclic aromatic compounds |

Computational and Theoretical Studies

Electronic Structure and Reactivity Predictions

Computational chemistry offers a suite of tools to predict the electronic behavior of molecules. For 4-Iodo-3-(m-tolyl)-1H-pyrazole, these methods can elucidate how the arrangement of electrons influences its chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations for pyrazole (B372694) derivatives typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then computing various electronic properties.

For a molecule like this compound, DFT can be used to calculate properties such as total energy, dipole moment, and the distribution of electron density. The presence of an iodine atom at the 4-position and a m-tolyl group at the 3-position significantly influences the electronic landscape of the pyrazole ring. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions. The m-tolyl group, with its aromatic ring, can engage in π-stacking interactions.

DFT calculations on similar 4-halogenated-1H-pyrazoles have shown that the nature of the halogen substituent can modulate the acidity of the N-H group. nih.govpharmaguideline.com It is expected that the iodine in this compound would similarly influence the electronic properties of the pyrazole core.

Illustrative Data from DFT Calculations on a Related Pyrazole Derivative:

| Property | Calculated Value |

| Total Energy | Specific values would be dependent on the level of theory and basis set used. |

| Dipole Moment | Expected to be significant due to the presence of electronegative nitrogen atoms and the iodine substituent. |

| N-H Bond Length | Influenced by the electronic effects of the iodo and m-tolyl groups. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Current time information in JP. The energy and shape of these orbitals are crucial in predicting how a molecule will react.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO is the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the electron-donating nature of the m-tolyl group and the electron-withdrawing/polarizable nature of the iodine atom would influence the energies of the HOMO and LUMO.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. mdpi.com They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. For pyrazoles, electrophilic substitution is known to readily occur at the 4-position. nih.gov

Expected FMO Properties for this compound:

| Orbital | Expected Characteristics |

| HOMO | Likely to have significant density on the pyrazole ring and the m-tolyl group, indicating these as potential sites for electrophilic attack. |

| LUMO | Expected to have contributions from the C-I bond and the pyrazole ring, suggesting these areas are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The magnitude of the gap would determine the molecule's overall reactivity. |

Note: This table is based on general principles of FMO theory as applied to substituted pyrazoles.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to attack by nucleophiles.

Green regions: Represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The area around the N-H proton would exhibit a positive potential. The iodine atom could present a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The m-tolyl group would have a mix of neutral and slightly negative potential associated with the aromatic ring.

Mechanistic Investigations of Synthetic Pathways

Theoretical chemistry can also be employed to investigate the mechanisms of chemical reactions, providing insights into how a molecule is formed.

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). The iodination of the pyrazole ring at the 4-position is typically an electrophilic substitution reaction.

Transition State Theory allows for the calculation of the energy of the transition state—the highest energy point along the reaction pathway. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of a reaction can be predicted. For the synthesis of this compound, theoretical analysis could be used to compare different potential synthetic routes and identify the most energetically favorable pathway.

A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products. By mapping this pathway, key intermediates and transition states can be identified. For the formation of this compound, a reaction coordinate analysis could elucidate the step-by-step mechanism of the cyclization to form the pyrazole ring and the subsequent iodination. This analysis would reveal whether the reaction proceeds through a concerted mechanism or a stepwise process involving intermediates.

Conformational Analysis and Intramolecular Effects

The bond connecting the C3 atom of the pyrazole ring and the C1 atom of the tolyl group acts as a rotational axis. Theoretical calculations, often employing Density Functional Theory (DFT), help to elucidate the potential energy surface associated with this rotation. For analogous 3-aryl-pyrazoles, it has been shown that the planar conformation, where the two rings are coplanar, is often a point of maximum energy due to steric hindrance between the hydrogen atoms at the C4 position of the aryl ring and the C4 position of the pyrazole ring. Conversely, twisted or non-planar conformations, where the tolyl group is rotated out of the plane of the pyrazole ring, are typically more energetically favorable. The precise angle of this rotation represents the energy minimum and the most stable conformation.

Intramolecular effects play a significant role in stabilizing specific conformations. In this compound, key intramolecular interactions include:

Van der Waals forces: Attractive or repulsive forces between non-bonded atoms that influence the preferred rotational angle of the tolyl group.

C-H···π interactions: Weak hydrogen bonds can form between a hydrogen atom of the pyrazole ring and the π-electron system of the tolyl ring, or vice versa, contributing to conformational stability. nih.gov

Steric Hindrance: The bulky iodine atom at the C4 position and the tolyl group at the C3 position can lead to steric strain, influencing the preferred geometry to minimize these repulsive interactions.

The table below summarizes the typical types of intramolecular interactions and their estimated energetic contributions, as analyzed in similar heterocyclic systems.

| Interaction Type | Involved Atoms/Groups | Estimated Energy (kcal/mol) | Consequence |

| Steric Repulsion | H (pyrazole C5) ↔ H (tolyl C2') | Variable | Favors non-planar conformations |

| C-H···π | C5-H (pyrazole) ↔ π-system (tolyl) | -0.5 to -2.5 | Influences preferred rotational angle |

| Dipole-Dipole | C-I bond ↔ N-H bond | Variable | Affects overall molecular polarity and stability |

Data is illustrative and based on general findings for substituted aromatic heterocycles.

Tautomeric Equilibria and their Impact on Reactivity Profiles

For N-unsubstituted pyrazoles such as this compound, annular tautomerism is a fundamental characteristic. This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, resulting in two distinct tautomeric forms in equilibrium. nih.gov In this specific case, the two tautomers are this compound and 4-Iodo-5-(m-tolyl)-1H-pyrazole.

The position of this equilibrium is highly sensitive to several factors, including the electronic nature of the substituents and the polarity of the solvent. nih.govresearchgate.net

Substituent Effects: The electron-donating or electron-withdrawing properties of the iodo and m-tolyl groups influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby shifting the equilibrium. The m-tolyl group is generally considered weakly electron-donating, while the iodine atom is electron-withdrawing through induction but can also participate in other interactions.

Solvent Effects: The equilibrium can be significantly affected by the solvent environment. researchgate.net Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding, while non-polar solvents favor the intrinsically more stable form. Studies on related 3(5)-substituted pyrazoles have shown that the tautomeric preference can change depending on the medium. nih.gov

Theoretical calculations are instrumental in predicting the relative stabilities of the tautomers. By calculating the ground-state energies of both forms, the equilibrium constant (KT) can be estimated.

The existence of this tautomeric equilibrium has a profound impact on the reactivity of the molecule. The two tautomers present different reactive sites, leading to different products in chemical reactions. For instance, in N-alkylation reactions, the incoming alkyl group can attach to either N1 or N2. The ratio of the resulting N1- and N2-alkylated regioisomers is directly influenced by the tautomeric equilibrium and the reaction conditions. The nucleophilicity of the nitrogen atoms in each tautomer differs, which is a key determinant of the reaction pathway. The 4-Iodo-5-(m-tolyl)-1H-pyrazole tautomer, for example, exposes a different nitrogen atom for electrophilic attack compared to the this compound form.

The following table presents hypothetical relative energy data based on computational studies of similarly substituted pyrazoles, illustrating the potential influence of solvent on tautomer stability.

| Tautomer | Structure | Relative Energy in Vacuo (kcal/mol) | Relative Energy in DMSO (kcal/mol) |

| This compound | 0.00 (Reference) | 0.00 (Reference) | |

| 4-Iodo-5-(m-tolyl)-1H-pyrazole | +0.85 | +0.50 |

This data is hypothetical and serves to illustrate the principles of tautomeric equilibria.

This dual reactivity, governed by the tautomeric balance, is a critical consideration in the synthesis of more complex molecules derived from the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Iodo-3-(m-tolyl)-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrazole (B372694) ring proton, the protons of the m-tolyl group, and the N-H proton of the pyrazole. The protons of the tolyl group would exhibit characteristic splitting patterns (singlet, doublet, triplet) in the aromatic region, and a singlet for the methyl group protons in the aliphatic region. The pyrazole C5-H would likely appear as a singlet. The N-H proton would be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR and DEPT: The ¹³C NMR spectrum would display signals for all ten carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. The C-I carbon of the pyrazole ring would likely be observed at a high field (low chemical shift) due to the heavy atom effect of iodine.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons on the m-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the m-tolyl group and the pyrazole ring, as well as confirming the positions of the substituents on the pyrazole ring.

A hypothetical data table for the expected NMR signals is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole-H5 | s | C5 |

| Pyrazole-C3 | - | C3 |

| Pyrazole-C4-I | - | C4 |

| m-tolyl-CH₃ | s | CH₃ |

| m-tolyl-Ar-H | m | Ar-C |

| m-tolyl-Ar-H | m | Ar-C |

| m-tolyl-Ar-H | m | Ar-C |

| m-tolyl-Ar-H | m | Ar-C |

| m-tolyl-Ar-C | - | Ar-C |

| m-tolyl-Ar-C | - | Ar-C |

| NH | br s | - |

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are hypothetical.

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

MS: In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of iodine, a characteristic isotopic pattern would be observed. Common fragmentation pathways could involve the loss of the iodine atom, the tolyl group, or cleavage of the pyrazole ring.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass of the molecular ion, allowing for the determination of the exact elemental formula (C₁₀H₉IN₂).

| Ion | Expected m/z |

| [M]⁺ | 296 |

| [M-I]⁺ | 169 |

| [m-tolyl]⁺ | 91 |

Note: m/z values are nominal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C=N stretch (pyrazole ring) | ~1500-1650 |

| C-I stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyrazole and tolyl rings in this compound constitute a conjugated system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions.

Applications in Advanced Organic Synthesis

Utility as a Precursor for Highly Functionalized Heterocycles

4-Iodopyrazoles, including 4-Iodo-3-(m-tolyl)-1H-pyrazole, are recognized as valuable precursors for the selective construction of highly functionalized organic molecules. researchgate.net The iodine atom at the C4 position of the pyrazole (B372694) ring serves as a versatile synthetic handle, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the precise modification of the pyrazole scaffold, leading to compounds with significant structural complexity.

The utility of the 4-iodo substituent is prominently demonstrated in palladium- and copper-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions enable the introduction of various aryl, heteroaryl, and alkynyl groups at this position. nih.govresearchgate.net For instance, studies on analogous 4-iodopyrazoles have shown that they are convenient building blocks for preparing more complex trifluoromethylated pyrazoles through these model cross-coupling reactions. nih.gov Furthermore, copper-catalyzed protocols have been developed for the direct 4-alkoxylation of 4-iodopyrazoles using alcohols, expanding the range of accessible derivatives. nih.gov This strategic functionalization is a cornerstone for creating diverse libraries of pyrazole-based compounds for various chemical and pharmaceutical applications.

Construction of Fused Pyrazole Systems

A key application of this compound and related compounds is in the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. nih.govnih.gov These fused systems are of considerable interest due to their prevalence in biologically active molecules. The functionalization at the 4-position of the pyrazole can be a critical step in the cyclization sequence required to build these bicyclic and polycyclic structures.

For example, 4-iodopyrazole (B32481) derivatives serve as key intermediates in the multi-step synthesis of various pyrazolopyridines, a class of fused heterocycles with significant biomedical applications. mdpi.com Different strategies, often involving the initial functionalization of an aminopyrazole followed by cyclization, lead to the formation of congeners like pyrazolo[3,4-b]pyridines. mdpi.commdpi.com Other important fused systems synthesized from iodopyrazole precursors include pyrazolo[4,3-d] nih.govresearchgate.netdiazepinones and 1H-pyrazolo[3,4-c]pyridines. arkat-usa.org The ability to use the 4-iodo position to introduce a group that can participate in a subsequent ring-closing reaction is a powerful tool for synthetic chemists.

| Starting Material Class | Reaction/Methodology | Resulting Fused System |

| 4-Iodopyrazole derivative | Multi-step synthesis involving functionalization and cyclization | Pyrazolo[3,4-b]pyridine |

| 4-Iodopyrazole derivative | Multi-step synthesis via cross-coupling and cyclization | Pyrazolo[4,3-c]pyridine |

| Substituted 3-iodo-1H-pyrazole | Sonogashira coupling followed by intramolecular cyclization | Pyrazolo[4,3-d] nih.govresearchgate.netdiazepinone |

| 4-Allyloxy-1H-pyrazole (from 4-iodopyrazole) | Ring-Closing Metathesis (RCM) | Pyrazole-fused heterobicycles |

Synthesis of Complex Polycyclic Aromatic Compounds

While the primary use of this compound is not to construct large, fused polycyclic aromatic hydrocarbons (PAHs) directly, its role in coupling reactions allows for the synthesis of complex molecules that incorporate PAHs as substituents. The Sonogashira and Suzuki-Miyaura cross-coupling reactions are particularly effective for attaching large, sterically demanding aromatic systems to the pyrazole core. nih.gov

This capability has been leveraged to create novel pyrazolo[3,4-b]pyridine derivatives bearing polycyclic aromatic groups such as pyrene (B120774) and anthracene (B1667546) at the 4-position. mdpi.com In these syntheses, a 5-aminopyrazole is first cyclized to form the pyrazolopyridine core, and the PAH moiety is introduced via an unsaturated ketone precursor. The resulting molecules combine the structural features of a fused N-heterocycle with the distinct photophysical properties of a large polycyclic aromatic system, making them candidates for applications in materials science and as fluorescent probes. mdpi.com

| Reaction Type | Reagents/Catalysts | Product Description |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | 4-Phenyl-substituted pyrazole derivative |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | 4-(Phenylethynyl)-substituted pyrazole derivative |

| Friedländer Annulation | 5-Amino-1-phenylpyrazole, 1-(pyren-1-yl)but-2-en-1-one, ZrCl₄ | 6-Methyl-1-phenyl-4-(pyren-1-yl)-1H-pyrazolo[3,4-b]pyridine |

Role in Ligand Design for Catalysis

Pyrazoles are a well-established and important class of N-heterocyclic ligands in coordination and organometallic chemistry. rsc.orgresearchgate.net The presence of two adjacent nitrogen atoms provides effective coordination sites for a wide variety of metal ions. This compound can serve either directly as a ligand or as a precursor for more elaborate ligand structures. The iodine atom allows for further functionalization, enabling the synthesis of multidentate or electronically-tuned ligands tailored for specific catalytic applications. arkat-usa.org

Research has demonstrated the direct use of 4-iodopyrazole (HIPz) in the synthesis of transition metal complexes, such as with copper(II). researchgate.net Furthermore, pyrazole-based ligands have been shown to significantly improve the performance of catalysts in important organic transformations. A notable example is the use of pyrazole ligands to enhance the efficiency of manganese-based catalysts for transfer hydrogenation reactions. rsc.org This highlights the potential for pyrazole derivatives, accessible from precursors like this compound, to contribute to the development of more efficient and practical catalytic systems based on earth-abundant metals.

Development of Advanced Materials (e.g., photo-switching materials)

The pyrazole scaffold is a component in the design of advanced organic materials, particularly for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). arkat-usa.org While specific research on this compound for photo-switching materials is not widely documented, its utility as a precursor for creating highly conjugated, multi-aromatic systems is directly relevant to materials science. The functionalization at the 4-position allows for the systematic modification of the electronic properties of the pyrazole core, which is crucial for tuning the performance of organic electronic materials.

Derivatives of pyrazole, such as pyrazolines, are known for their strong fluorescence and have been utilized as blue-emitting or hole-transporting materials in the fabrication of OLEDs. researchgate.net The ability to synthesize complex molecules, such as the pyrene-substituted pyrazolopyridines mentioned previously, demonstrates a clear pathway from pyrazole precursors to advanced materials with desirable photophysical properties. mdpi.com The combination of heterocyclic cores with large aromatic groups is a common strategy for creating efficient emitters and charge-transport materials for OLEDs and other organic electronic devices. researchgate.netnih.gov

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The traditional methods for the synthesis and iodination of pyrazoles often involve harsh reagents, organic solvents, and multi-step procedures, leading to significant environmental concerns. Future research must prioritize the development of green and sustainable synthetic routes for 4-Iodo-3-(m-tolyl)-1H-pyrazole.

Key areas of focus include:

Water-Based Iodination: The use of water as a solvent is a cornerstone of green chemistry. Research into the direct iodination of 3-(m-tolyl)-1H-pyrazole in aqueous media, potentially using benign iodinating agents like iodine in the presence of an oxidant such as hydrogen peroxide, is a promising direction. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs) and can lead to simplified product isolation.

Catalytic C-H Iodination: Developing catalytic methods for the direct C-H iodination at the 4-position of the pyrazole (B372694) ring would be a significant advancement. This could involve transition-metal catalysis or the use of hypervalent iodine reagents, offering high atom economy and reducing the formation of stoichiometric byproducts.

In-Situ Reagent Generation: The in-situ generation of the iodinating species can enhance safety and efficiency. For instance, methods utilizing potassium iodate (B108269) (KIO3) in combination with a catalyst to produce the active iodine species in the reaction mixture are being explored for other pyrazoles and could be adapted for this compound. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.govuc.ptspringerprofessional.deresearchgate.netdurham.ac.uk The development of a flow process for the synthesis and iodination of 3-(m-tolyl)-1H-pyrazole could enable safer handling of potentially hazardous reagents and facilitate a more efficient and scalable production.

| Green Synthesis Approach | Reagents/Conditions | Advantages | Challenges |

| Aqueous Iodination | I₂/H₂O₂ in water | Environmentally benign solvent, reduced waste. researchgate.net | Potential for lower solubility of starting materials, optimization of reaction conditions. |

| Catalytic C-H Iodination | Transition metal catalyst, I₂ source | High atom economy, regioselectivity. | Catalyst cost and removal, optimization of catalytic cycle. |

| In-Situ Reagent Generation | KIO₃/Catalyst | Avoids handling of corrosive/unstable iodinating agents. researchgate.net | Requires careful control of reaction stoichiometry and conditions. |

| Flow Chemistry | Continuous process | Enhanced safety, scalability, and control. nih.govuc.ptspringerprofessional.deresearchgate.netdurham.ac.uk | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of Novel Reactivity Patterns for the Iodinated Pyrazole Scaffold

The carbon-iodine bond in this compound is a key functional handle for further molecular elaboration. While its use in traditional cross-coupling reactions is anticipated, future research should aim to uncover novel reactivity patterns.

Advanced Cross-Coupling Reactions: Beyond standard Suzuki-Miyaura and Sonogashira couplings, exploring more challenging cross-coupling reactions is crucial. nih.govresearchgate.netnih.govrsc.orgresearchgate.netrsc.orgresearchgate.net This includes investigating its utility in C-N and C-O bond-forming reactions, as well as in less common coupling methodologies.

Photocatalysis and Electrosynthesis: The application of photocatalysis and electrosynthesis can unlock new reaction pathways that are not accessible through traditional thermal methods. researchgate.netrsc.org For instance, the radical-mediated functionalization of the C-I bond under photocatalytic conditions could lead to the synthesis of novel pyrazole derivatives. Electrosynthesis offers a reagent-free method for functionalization and could be explored for various transformations. researchgate.net

Iodine(III) Chemistry: The oxidation of the iodine atom in this compound to a hypervalent iodine(III) species would open up a vast new area of reactivity. These hypervalent iodine compounds are powerful reagents for a variety of transformations, including arylations, alkynylations, and trifluoromethylations.

Applications in Materials Science: The iodinated pyrazole scaffold could be a valuable building block for the synthesis of novel organic materials. Its ability to participate in cross-coupling reactions makes it suitable for the construction of conjugated polymers and small molecules with interesting photophysical or electronic properties.

| Reaction Type | Potential Coupling Partners/Conditions | Novelty/Advantage |

| C-N/C-O Cross-Coupling | Amines, phenols, alcohols with suitable catalysts | Access to a wider range of functionalized pyrazoles for biological screening. |

| Photocatalytic C-C Coupling | Alkenes, alkynes under visible light irradiation | Mild reaction conditions, unique reactivity patterns. rsc.org |

| Electrochemical Synthesis | Various nucleophiles in an electrochemical cell | Reagent-free activation, sustainable approach. researchgate.net |

| Hypervalent Iodine Chemistry | Oxidation to Ar-I(III) species for further reactions | Access to highly reactive intermediates for complex molecule synthesis. |

Computational Design and Prediction of Novel Derivatives

Computational chemistry and in-silico screening are powerful tools to guide the synthesis of new molecules with desired properties, thereby saving significant time and resources. nih.govsemanticscholar.orgnih.govmdpi.commpg.de

Quantitative Structure-Activity Relationship (QSAR) Studies: If a set of biologically active derivatives of this compound is identified, QSAR models can be developed to correlate their structural features with their activity. ej-chem.orgsemanticscholar.orgnih.govnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Docking and Virtual Screening: For target-based drug discovery, molecular docking can be employed to predict the binding mode and affinity of this compound derivatives to a specific biological target. Virtual screening of large compound libraries can then be performed to identify new potential hits.

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. dntb.gov.uascholaris.ca This information can be used to understand reaction mechanisms and to design molecules with specific electronic or photophysical properties.

De Novo Drug Design: Advanced computational algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a particular biological target. These algorithms can use the this compound scaffold as a starting point for generating new drug candidates.

| Computational Method | Application | Expected Outcome |

| QSAR | Predict biological activity of new derivatives. ej-chem.orgsemanticscholar.orgnih.govnih.govresearchgate.net | Prioritization of synthetic targets with high predicted activity. |

| Molecular Docking | Predict binding to a biological target. | Identification of key interactions and potential for lead optimization. |

| DFT Calculations | Understand reactivity and electronic properties. dntb.gov.uascholaris.ca | Rational design of molecules with desired characteristics. |

| De Novo Design | Generate novel drug candidates. | Discovery of new chemical entities with therapeutic potential. |

Scalability and Industrial Application Potential

The transition from a laboratory-scale synthesis to a cost-effective and safe industrial process presents numerous challenges.

Process Optimization and Scale-Up: A thorough optimization of the reaction conditions for the synthesis of this compound is necessary for large-scale production. google.comnih.gov This includes identifying the optimal solvent, temperature, reaction time, and catalyst loading to maximize yield and minimize cost. The development of a robust purification method is also critical.

Cost-Effectiveness: The cost of starting materials, reagents, and catalysts is a major factor in the industrial viability of a synthetic route. Future research should focus on using inexpensive and readily available starting materials and developing catalytic systems with high turnover numbers.

Safety and Hazard Assessment: A comprehensive safety assessment of the entire synthetic process is essential. This includes identifying and mitigating any potential hazards associated with the reagents, intermediates, and final product. The thermal stability of the compound and any potential for runaway reactions must be carefully evaluated.

Intellectual Property: As new synthetic routes and applications for this compound are developed, securing intellectual property through patents will be crucial for commercialization.

| Challenge | Key Considerations | Potential Solutions |

| Process Optimization | Yield, purity, reaction time, cost. | Design of Experiments (DoE), high-throughput screening. |

| Cost-Effectiveness | Starting material and reagent costs. | Use of inexpensive starting materials, development of highly efficient catalysts. |

| Safety | Handling of hazardous reagents, thermal stability. | Flow chemistry, process safety studies (e.g., calorimetry). nih.govuc.ptspringerprofessional.deresearchgate.netdurham.ac.uk |

| Industrial Viability | Market demand, intellectual property. | Market analysis, patent filing for novel routes and applications. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodo-3-(m-tolyl)-1H-pyrazole, and what are their advantages and limitations?

- Answer : The compound can be synthesized via multi-component reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions, which offer high functionalization and accessibility of starting materials . Alternatively, cyclopalladation reactions using pyrazole ligands (e.g., 3,5-diphenyl-1-(m-tolyl)-1H-pyrazole) in acetic acid yield dimeric palladacycles, useful for catalytic applications. However, iodination steps may require precise control to avoid byproducts, and yields depend on the steric and electronic effects of substituents .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for verifying molecular weight and substituent positions . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation, particularly for resolving iodine-heavy atom positions and assessing intermolecular interactions .

Q. What purification methods are recommended for isolating this compound with high purity?

- Answer : Recrystallization from methanol or ethanol is effective for removing soluble impurities . For complex mixtures, silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) achieves high purity, especially when isolating regioisomers or intermediates from multi-step syntheses .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of iodination in the synthesis of this compound?

- Answer : Regioselectivity is governed by the electronic environment of the pyrazole ring. The m-tolyl group at position 3 directs iodination to position 4 due to its electron-donating effect, which stabilizes the transition state. Competing pathways may arise if competing substituents (e.g., electron-withdrawing groups) alter the ring's reactivity, necessitating controlled reaction temperatures and stoichiometric iodine sources .

Q. What role does this compound play in the development of palladacycle catalysts for cross-coupling reactions?

- Answer : The compound serves as a precursor for cyclometalated palladacycles, which exhibit high catalytic activity in Suzuki-Miyaura and Heck couplings. The iodine atom facilitates oxidative addition to palladium, while the m-tolyl group enhances ligand stability. Acetate-bridged dimers derived from these ligands show improved catalytic turnover in aryl-aryl bond formations .

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Answer : DFT studies model the compound’s HOMO-LUMO gaps, iodine’s σ-hole interactions, and charge distribution. For example, computational analysis of benzyl cation analogs (e.g., m-tolyl cations) reveals stabilization trends that correlate with experimental observations, aiding in predicting regioselectivity and reaction pathways .

Q. How can discrepancies in reported synthetic yields or structural data for this compound be resolved?

- Answer : Contradictions often arise from isomer formation (e.g., N-substitution vs. ring-substitution products) or crystallographic refinement errors. Redundant synthesis under standardized conditions and validation via HRMS/NMR can clarify yield variations. For crystallographic data, using SHELXL’s TWIN/BASF parameters helps resolve twinning or disordered iodine positions .

Methodological Considerations

- Synthesis Optimization : Screen iodination agents (e.g., N-iodosuccinimide vs. I₂) to improve regioselectivity .

- Crystallography : Employ high-resolution detectors and low-temperature data collection to mitigate iodine’s radiation damage .

- Computational Validation : Compare DFT-predicted NMR chemical shifts with experimental data to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.